Uridine 5'-diphosphoglucose disodium salt

Description

BenchChem offers high-quality Uridine 5'-diphosphoglucose disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine 5'-diphosphoglucose disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

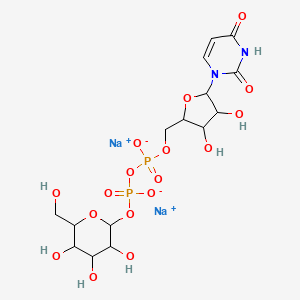

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJQEQVCYGYYMM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2Na2O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28053-08-9, 117756-22-6 | |

| Record name | Uridine(5')disodiodiphospho(1)-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Uridine-5'-diphosphoglucose disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the role of Uridine 5'-diphosphoglucose disodium salt in glycobiology

Executive Summary

Uridine 5'-diphosphoglucose (UDP-Glc), specifically in its disodium salt form, serves as the quintessential "activated glucose" in eukaryotic and prokaryotic metabolism.[1][2] While historically categorized solely as a high-energy glycosyl donor for glycogen and proteoglycan biosynthesis, recent discoveries have bifurcated its utility.[1] It is now recognized as a potent extracellular signaling molecule acting via the P2Y14 G-protein coupled receptor (GPCR), bridging metabolism and immunology.

This guide analyzes UDP-Glc disodium salt not merely as a reagent, but as a critical variable in two distinct domains: Chemoenzymatic Synthesis (where it drives the Leloir pathway) and Immuno-Pharmacology (where it acts as a damage-associated molecular pattern or DAMP).[1]

Chemical Profile & Stability

Why the Disodium Salt? Research-grade UDP-Glc is almost exclusively supplied as a disodium salt (CAS: 28053-08-9).[1] The free acid form of UDP-Glc is highly acidic; in solution, this acidity promotes the acid-catalyzed hydrolysis of the pyrophosphate bridge, rapidly degrading the molecule into UMP and glucose-1-phosphate.[1]

-

Stability: The disodium salt neutralizes the phosphate groups, stabilizing the pyrophosphate linkage.

-

Solubility: High aqueous solubility (>50 mg/mL), essential for high-concentration enzymatic reactors.[1]

-

Storage: Highly hygroscopic. Must be stored at -20°C with desiccant.[1] Freeze-thaw cycles cause hydrolysis; aliquot upon first thaw.[1]

Molecular Specifications

| Property | Specification |

| Formula | C₁₅H₂₂N₂Na₂O₁₇P₂ |

| MW | 610.27 g/mol |

| Purity Requirement | ≥98% (HPLC) to avoid nucleotide competition in GT assays |

| Key Impurity | UDP (Potent inhibitor of Glycosyltransferases) |

| λmax | 262 nm (pH 7.[1]0) |

Core Mechanism I: Biosynthesis & ER Quality Control

In the endoplasmic reticulum (ER), UDP-Glc is the substrate for UDP-glucose:glycoprotein glucosyltransferase (UGGT) .[1][3][4][5][6] This enzyme is the "gatekeeper" of the secretory pathway.

The Calnexin/Calreticulin Cycle

UGGT acts as a folding sensor.[4] It exclusively recognizes misfolded glycoproteins displaying Man9GlcNAc2 glycans. Unlike standard glycosyltransferases that recognize specific amino acid motifs, UGGT recognizes hydrophobic patches exposed on misfolded proteins.

-

Reglucosylation: UGGT transfers a glucose residue from UDP-Glc to the terminal mannose of the misfolded protein.

-

Retention: The monoglucosylated glycan (Glc1Man9GlcNAc2) is a high-affinity ligand for the lectin chaperones Calnexin (CNX) and Calreticulin (CRT) .[4]

-

Folding Attempt: CNX/CRT recruit ERp57 (a disulfide isomerase) to assist folding.

-

Release: Glucosidase II removes the glucose.[4] If the protein is still misfolded, UGGT reglucosylates it, re-entering the cycle.[6]

Experimental Insight: In drug development targeting protein misfolding diseases (e.g., Cystic Fibrosis), modulating the availability of cytosolic vs. luminal UDP-Glc is a novel therapeutic strategy.

Figure 1: The UGGT Quality Control Cycle. UDP-Glc drives the "re-tagging" of misfolded proteins for chaperone retention.[1]

Core Mechanism II: Immunological Signaling (P2Y14)

Beyond metabolism, extracellular UDP-Glc is a signaling ligand.[1] Upon tissue damage, cells release UDP-Glc, which activates the P2Y14 receptor on immune cells (neutrophils, macrophages) and epithelial cells.[1][7]

-

Receptor Type: Gi/o-coupled GPCR.[1]

-

Effect: Inhibition of Adenylyl Cyclase (↓ cAMP) and activation of MAPK/ERK pathways.

-

Physiological Outcome: Chemotaxis of neutrophils to the site of injury; modulation of insulin sensitivity.

Therapeutic Relevance: P2Y14 antagonists are currently under investigation for treating asthma and sterile inflammation, blocking the pro-inflammatory signal of extracellular UDP-Glc.

Figure 2: P2Y14 Signaling Cascade.[1] Extracellular UDP-Glc acts as a DAMP (Damage-Associated Molecular Pattern).[1]

Application: Chemoenzymatic Synthesis

In the synthesis of complex oligosaccharides (e.g., Gangliosides, Lewis antigens), chemical synthesis is often cost-prohibitive due to protection/deprotection steps.[1] Leloir Glycosyltransferases (GTs) offer stereospecificity but require expensive UDP-Glc.[1]

The Solution: In Situ Regeneration (The SuSy System) To avoid stoichiometric use of UDP-Glc, use Sucrose Synthase (SuSy) to regenerate UDP-Glc from UDP and Sucrose (cheap substrates).

Protocol: One-Pot Glucosylation with Regeneration

Objective: Glucosylation of an acceptor (e.g., Quercetin or a lipid precursor) using catalytic UDP.[1]

Reagents:

-

Acceptor substrate: 10 mM (dissolved in DMSO if needed, max 5% v/v final).

-

Donor Precursor: Sucrose (200 mM).

-

Catalytic Nucleotide: UDP (0.5 mM). Note: We do not add stoichiometric UDP-Glc.

-

Enzymes:

-

Recombinant Glycosyltransferase (e.g., OleD, UGT71G1).[1]

-

Sucrose Synthase (SuSy, e.g., from Arabidopsis or Solanum tuberosum).

-

-

Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂.

Workflow:

-

Reaction Initiation: The GT transfers Glucose from the trace UDP-Glc (formed initially) to the Acceptor, releasing UDP.

-

Regeneration: SuSy utilizes the released UDP and Sucrose to generate fresh UDP-Glc and Fructose.

-

Equilibrium Drive: Because the GT reaction is often irreversible (or strongly favored), it pulls the reversible SuSy reaction forward.

-

Analysis: Monitor consumption of Acceptor via HPLC (C18 column) or TLC.

Why this works: This system prevents "product inhibition" by UDP, which is a potent inhibitor of most GTs. SuSy actively recycles the inhibitor (UDP) back into the substrate (UDP-Glc).

Figure 3: The SuSy Regeneration Loop.[1] This cycle allows industrial-scale synthesis using catalytic amounts of UDP.[1]

References

-

Biochemistry of UDP-Glc & UGGT

-

Hebert, D. N., & Molinari, M. (2007).[1] In and out of the ER: protein folding, quality control, degradation, and related human diseases. Physiological Reviews.

-

-

P2Y14 Receptor Signaling

-

Chemoenzymatic Synthesis (SuSy System)

-

Schmölzer, K., et al. (2016).[1] Integrated process design for biocatalytic synthesis by a Leloir Glycosyltransferase: UDP-glucose production with sucrose synthase. Journal of Biotechnology.

-

-

Chemical Properties (PubChem)

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44134987, Uridine 5'-diphosphoglucose disodium salt.[1]

-

Sources

- 1. Uridine 5'-diphosphoglucose disodium salt Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Uridine 5'-diphosphoglucose disodium salt | 28053-08-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. UGGT - Wikipedia [en.wikipedia.org]

- 5. The UDP-glucose: glycoprotein glucosyltransferase (UGGT), a key enzyme in ER quality control, plays a significant role in plant growth as well as biotic and abiotic stress in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. researchgate.net [researchgate.net]

- 8. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2RY14 purinergic receptor P2Y14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Central Hub of Glycosylation: A Technical Guide to UDP-Glucose Biosynthesis in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Uridine diphosphate glucose (UDP-glucose) is a critical activated nucleotide sugar that stands at the crossroads of mammalian glucose metabolism. It serves as the primary glycosyl donor for the synthesis of glycogen, proteoglycans, glycolipids, and for the glucuronidation of a wide array of endogenous and xenobiotic compounds. The precise regulation of its biosynthesis is paramount for cellular homeostasis, and dysregulation is implicated in numerous pathological states, including cancer, metabolic disorders, and inflammatory diseases. This in-depth technical guide provides a comprehensive overview of the UDP-glucose biosynthetic pathway in mammalian cells, detailing the core enzymatic reactions, regulatory mechanisms, and crosstalk with other metabolic pathways. Furthermore, this guide offers field-proven experimental protocols for the quantification of UDP-glucose and the characterization of the key enzyme, UDP-glucose pyrophosphorylase (UGP2), to empower researchers in their scientific endeavors.

Introduction: The Significance of UDP-Glucose

Uridine diphosphate glucose (UDP-Glc) is a high-energy molecule composed of a pyrophosphate group, ribose, glucose, and uracil.[1] It functions as an activated form of glucose, making it a readily available substrate for glycosyltransferases, the enzymes responsible for attaching glucose to other molecules.[1] This central role places UDP-glucose at the heart of several vital cellular processes:

-

Glycogen Synthesis: As the direct precursor for glycogen, UDP-glucose is essential for the storage of glucose in the liver and muscle, ensuring a readily available energy reserve.[2][3]

-

Glucuronidation: UDP-glucose can be converted to UDP-glucuronic acid (UDP-GlcUA), a key substrate for UDP-glucuronosyltransferases (UGTs). These enzymes play a crucial role in the detoxification of drugs, environmental toxins, and endogenous compounds like bilirubin by making them more water-soluble for excretion.[4][5]

-

Glycosylation: UDP-glucose is a precursor for other nucleotide sugars, such as UDP-galactose, which are essential for the synthesis of complex polysaccharides, glycoproteins, and glycolipids that are integral to cell structure, signaling, and recognition.[1]

-

Cellular Signaling: Emerging evidence suggests that extracellular UDP-glucose can act as a signaling molecule, activating specific G protein-coupled receptors like P2Y14 to modulate inflammatory and immune responses.[6][7]

Given its multifaceted roles, the biosynthesis of UDP-glucose is a tightly regulated process, and its dysregulation is linked to various diseases, including pancreatic cancer and metabolic disorders.[8][9]

The Core Biosynthetic Pathway of UDP-Glucose

In mammalian cells, the primary route for UDP-glucose synthesis is a three-step enzymatic cascade that begins with the entry of glucose into the cell.

Step 1: Glucose Phosphorylation by Hexokinase

Upon entering the cell via glucose transporters (GLUTs), glucose is rapidly phosphorylated to glucose-6-phosphate (G6P) by the enzyme hexokinase (or glucokinase in the liver).[10][11] This irreversible reaction traps glucose within the cell and commits it to intracellular metabolism. The reaction consumes one molecule of ATP.

Reaction: Glucose + ATP → Glucose-6-Phosphate + ADP

Step 2: Isomerization by Phosphoglucomutase

Glucose-6-phosphate is then reversibly isomerized to glucose-1-phosphate (G1P) by the enzyme phosphoglucomutase (PGM) .[12] This reaction involves a glucose-1,6-bisphosphate intermediate and is a critical branch point, directing glucose towards either glycolysis (as G6P) or glycogen synthesis and other pathways (as G1P).[12][13]

Reaction: Glucose-6-Phosphate ⇌ Glucose-1-Phosphate

Step 3: UDP-Glucose Synthesis by UDP-Glucose Pyrophosphorylase (UGP2)

The final and committing step in the de novo synthesis of UDP-glucose is catalyzed by UDP-glucose pyrophosphorylase 2 (UGP2) . This enzyme facilitates the reaction between glucose-1-phosphate and uridine triphosphate (UTP) to form UDP-glucose and pyrophosphate (PPi).[2][14] The reaction is technically reversible; however, the rapid hydrolysis of pyrophosphate by the ubiquitous enzyme inorganic pyrophosphatase drives the reaction forward, making the overall synthesis of UDP-glucose essentially irreversible under physiological conditions.[15]

Reaction: Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi

Diagram of the UDP-Glucose Biosynthesis Pathway

Sources

- 1. Uridine diphosphate glucose - Wikipedia [en.wikipedia.org]

- 2. cdn.wou.edu [cdn.wou.edu]

- 3. researchgate.net [researchgate.net]

- 4. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 12. Phosphoglucomutase - Wikipedia [en.wikipedia.org]

- 13. Complementarity in the regulation of phosphoglucomutase, phosphofructokinase and hexokinase; the role of glucose 1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. bio.libretexts.org [bio.libretexts.org]

The Pivotal Role of UDP-Glucose in Glycogen Synthesis: A Technical Guide for Researchers

Executive Summary: Uridine Diphosphate Glucose (UDP-Glucose) is the central, high-energy glucose donor for glycogenesis, the process of synthesizing glycogen for energy storage. This guide provides an in-depth examination of the function and metabolism of UDP-glucose, designed for researchers, scientists, and professionals in drug development. We will explore the enzymatic synthesis of UDP-glucose, its utilization by glycogen synthase, the intricate multi-layered regulatory networks—including hormonal and allosteric control—that govern the pathway, and detailed methodologies for its experimental investigation. The critical nature of this pathway in cellular homeostasis and its implications in metabolic diseases and oncology underscore its importance as a subject of research and a target for therapeutic intervention.

The Imperative of Glycogen Metabolism: A Primer

In vertebrates, glucose is the primary currency of energy. Maintaining a stable concentration of blood glucose is paramount for physiological function, particularly for the brain, which relies almost exclusively on glucose for its energy needs. To achieve this, organisms have evolved to store excess glucose in a rapidly mobilizable polymeric form: glycogen.[1] Glycogen is a large, branched polymer of glucose residues primarily stored in the liver and skeletal muscle. The liver's glycogen reserves are crucial for maintaining systemic blood glucose levels, especially between meals, while muscle glycogen serves as a localized energy source for muscle contraction.[2]

The synthesis of glycogen, or glycogenesis, is not a simple reversal of its breakdown. It is an endergonic process that requires an energetically activated form of glucose to drive the formation of glycosidic bonds. This activated intermediate is Uridine Diphosphate Glucose (UDP-glucose) .[3][4] Understanding the lifecycle of UDP-glucose—from its synthesis to its ultimate fate—is fundamental to comprehending the control of energy storage in the cell.

Synthesis of UDP-Glucose: The Activation Step

The commitment of glucose to glycogen synthesis begins with its "activation." This is not a direct phosphorylation but rather the formation of a nucleotide sugar, a molecule with high group transfer potential.[5]

2.1 The UGPase-Catalyzed Reaction

The synthesis of UDP-glucose is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase) , also known as UTP—glucose-1-phosphate uridylyltransferase.[6] This enzyme facilitates a reversible reaction between glucose-1-phosphate (G1P) and uridine triphosphate (UTP) to yield UDP-glucose and inorganic pyrophosphate (PPi).[7][8]

Reaction: Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi

While this reaction is theoretically reversible, it is driven strongly in the direction of UDP-glucose synthesis in vivo. The causality behind this lies in the immediate and irreversible hydrolysis of the pyrophosphate (PPi) product by the ubiquitous enzyme inorganic pyrophosphatase.[5] This secondary reaction is highly exergonic, effectively pulling the UGPase reaction forward and rendering the synthesis of UDP-glucose a one-way street under physiological conditions.

2.2 Visualization of UDP-Glucose Formation

Caption: Synthesis of UDP-Glucose by UGPase, driven by pyrophosphate hydrolysis.

2.3 Regulation of UGPase

Unlike other key enzymes in metabolic pathways, UGPase is not a major site of complex allosteric or covalent regulation. Its activity is primarily controlled by substrate availability (G1P and UTP) and product inhibition by UDP-glucose.[6] This makes sense from a systems biology perspective; UDP-glucose is a critical precursor for numerous pathways beyond glycogen synthesis, including the synthesis of glycoproteins, glycolipids, and UDP-galactose.[9][10] Therefore, its production is maintained by a robust, constitutively active enzyme that responds directly to the flux of its substrates and products.

Glycogen Elongation: The Core Function of UDP-Glucose

With the activated glucose donor synthesized, the cell can now proceed to extend glycogen chains. This process is orchestrated by the key regulatory enzyme of glycogenesis, glycogen synthase (GS) .

3.1 The Glycogen Synthase Reaction

Glycogen synthase catalyzes the transfer of the glucosyl moiety from UDP-glucose to the non-reducing end of a pre-existing glycogen chain.[11][12] Specifically, the hydroxyl group at C4 of a terminal glucose residue on the glycogen molecule attacks the C1 of the glucose attached to UDP, forming an α-1,4-glycosidic bond and liberating UDP.[3][13]

Reaction: UDP-Glucose + Glycogen(n residues) → UDP + Glycogen(n+1 residues)

This reaction requires a primer. Glycogen synthase cannot initiate synthesis de novo; it can only elongate existing chains. The initial primer is provided by a protein called glycogenin , which autocatalytically attaches the first few glucose residues (from UDP-glucose) to one of its own tyrosine residues.[7][14] Once this short primer is formed, glycogen synthase takes over the elongation process.

3.2 Pathway Visualization: From Glucose to Glycogen

Caption: The enzymatic pathway of glycogen synthesis from intracellular glucose.

Multi-level Regulation of Glycogen Synthesis

To prevent a futile cycle of simultaneous synthesis and degradation, glycogenesis is exquisitely regulated. This control is primarily exerted on glycogen synthase, which acts as the rate-limiting enzyme. The regulation occurs through three interconnected mechanisms.

4.1 Covalent Modification: The Phosphorylation Switch

Glycogen synthase exists in two major forms:

-

Glycogen Synthase a : The active, dephosphorylated form.

-

Glycogen Synthase b : The largely inactive, phosphorylated form.[11]

The interconversion between these forms is controlled by a host of protein kinases and phosphatases. Kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Protein Kinase A (PKA) phosphorylate and inactivate the enzyme.[12] Conversely, Protein Phosphatase 1 (PP1) dephosphorylates and activates it.[12]

4.2 Hormonal Control: The Master Regulators

The phosphorylation state of glycogen synthase is under direct hormonal control, primarily by insulin and glucagon.

-

Insulin (High Blood Glucose): Insulin signaling leads to the activation of protein phosphatases, including PP1.[15] PP1 dephosphorylates glycogen synthase, shifting it to the active 'a' form and promoting glycogen storage.[16][17] Insulin also inhibits GSK-3, further preventing the inactivation of glycogen synthase.

-

Glucagon/Epinephrine (Low Blood Glucose/Stress): These hormones trigger a cAMP-mediated signaling cascade that activates PKA.[18] PKA phosphorylates and inactivates glycogen synthase, halting glycogen synthesis to conserve glucose.[2][11]

4.3 Allosteric Regulation: Sensing Cellular Energy Status

Covalent modification is overlaid with allosteric control. Glucose-6-Phosphate (G6P) is a powerful allosteric activator of the phosphorylated, inactive glycogen synthase b.[11][12] When intracellular G6P levels are high, indicating an abundance of glucose, it can bind to and activate even the "inactive" form of the enzyme. This provides a direct, localized feedback mechanism that links glucose availability directly to its storage, independent of hormonal signals. Genetic studies in mice have demonstrated that this allosteric activation is the primary mechanism by which insulin promotes muscle glycogen accumulation.[17]

4.4 Summary of Regulatory Mechanisms

| Regulatory Mechanism | Effector | Action on Glycogen Synthase | Physiological State |

| Hormonal (Covalent) | Insulin | Dephosphorylation (via PP1) | Activation |

| Hormonal (Covalent) | Glucagon, Epinephrine | Phosphorylation (via PKA, etc.) | Inactivation |

| Allosteric | Glucose-6-Phosphate (G6P) | Binds to and activates GSb | Activation |

4.5 Visualization of Regulatory Cascades

Caption: Hormonal and allosteric regulation of glycogen synthase activity.

Methodologies for Studying Glycogen Synthesis

Investigating the role of UDP-glucose and the regulation of glycogen synthesis requires robust and quantitative assays. Here, we describe two core experimental approaches.

5.1 Protocol: Spectrophotometric Assay for Glycogen Synthase Activity

This method provides a quantitative measure of glycogen synthase activity by coupling the production of UDP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[19][20]

Principle:

-

Glycogen Synthase: UDP-Glucose + Glycogen(n) → UDP + Glycogen(n+1)

-

Nucleoside Diphosphate Kinase: UDP + ATP → UTP + ADP

-

Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

The rate of NADH disappearance (decrease in A340) is directly proportional to the activity of glycogen synthase.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all stock solutions as detailed in the table below. On the day of the assay, prepare a fresh working solution of 4 mM NADH.[19]

-

Reaction Mixture Setup: In a 1.5 mL tube on ice, combine the reagents for the reaction mixture (master mix is recommended).

-

Pre-incubation: Transfer 770 µL of the reaction mixture to a new tube, add 2 µL of NDP kinase and 2 µL of pyruvate kinase/lactate dehydrogenase mixture. Incubate at 30 °C for 3 minutes.[19]

-

Initiation: Add 30 µL of the sample containing glycogen synthase to the pre-warmed mixture. Mix gently.

-

Measurement: Immediately transfer the reaction to a cuvette and place it in a spectrophotometer set to 340 nm. Record the absorbance at timed intervals for 10-20 minutes.[19]

-

Controls: A blank reaction (NADH replaced with water) should be used to zero the spectrophotometer. A negative control (glycogen synthase sample replaced with buffer) is critical to account for non-enzymatic NADH oxidation.[19]

-

Data Analysis: Plot absorbance at 340 nm versus time. The rate of the reaction is the slope of the linear portion of this curve. Calculate activity using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).

Reagent Preparation Table: [19]

| Reagent | Stock Concentration | Preparation Notes |

| Tris-HCl, pH 8.0 | 50 mM | Adjust pH with HCl at 4°C. |

| Oyster Glycogen | 8 mg/mL | Dissolve in water with gentle warming. |

| UDP-Glucose | 50 mM | Dissolve in water, store in aliquots at -20°C. |

| ATP, pH 7.5 | 25 mM | Adjust pH with NaOH, store in aliquots at -20°C. |

| Phosphoenolpyruvate | 10 mM | Dissolve in 20 mM HEPES pH 7.0, store at -20°C. |

| NADH | 4 mM | Prepare fresh from powder on the day of use. Protect from light. |

| MnCl2 | 0.5 M | Dissolve in water. |

| NDP Kinase | 1 U/µL | Reconstitute lyophilized powder, store at -80°C. |

| PK/LDH Enzyme Mix | Varies | Use commercial suspension (e.g., from rabbit muscle). |

5.2 Quantification of Cellular Glycogen Content

To assess the downstream effects of modulating the glycogen synthesis pathway, direct measurement of glycogen stores is essential. Modern bioluminescent assays provide a high-throughput and highly sensitive method.[21][22]

Principle: This is a two-step enzymatic process:

-

Digestion: Glucoamylase is used to specifically digest all glycogen in the sample into glucose monomers.

-

Detection: The resulting glucose is measured using a coupled enzyme system (e.g., glucose dehydrogenase) that generates NADH. The NADH is then detected by a reductase/luciferase system that produces a light signal proportional to the amount of NADH, and thus, to the initial amount of glycogen.[21]

Workflow Visualization:

Caption: Workflow for a bioluminescent glycogen quantification assay.

This type of assay is particularly valuable for drug development, as it can be adapted to a 384-well format to screen for inhibitors of glycogen synthase in cell-based models.[22][23]

Therapeutic and Research Perspectives

The central role of UDP-glucose and glycogen synthesis in metabolism makes this pathway a critical area of investigation for numerous diseases.

-

Diabetes: Impaired glycogen synthesis in the liver and muscle is a hallmark of insulin resistance and type 2 diabetes.[24] Modulators of glycogen synthase or related signaling molecules are of therapeutic interest.

-

Oncology: Many cancer cells exhibit altered glucose metabolism. UDP-glucose pyrophosphorylase 2 (UGP2), the enzyme that synthesizes UDP-glucose, is upregulated in pancreatic and other cancers and is critical for their growth and survival under nutrient-deprived conditions.[25] This identifies UGP2 as a potential therapeutic target.

-

Glycogen Storage Diseases (GSDs): Genetic defects in the enzymes of glycogen metabolism lead to GSDs. For instance, in Pompe disease, the accumulation of glycogen is pathogenic. Inhibiting glycogen synthase is a validated therapeutic strategy to reduce this substrate burden.[22][23]

-

Neurobiology and Beyond: UDP-glucose may also function as an extracellular signaling molecule, similar to ATP, suggesting roles in intercellular communication and damage sensing that are only beginning to be explored.[26]

The development of specific inhibitors and activators for UGPase and glycogen synthase remains a key objective for drug development professionals aiming to manipulate cellular energy stores for therapeutic benefit.

Conclusion

Uridine Diphosphate Glucose is not merely an intermediate metabolite; it is the indispensable, activated currency for glycogen synthesis. Its formation by UGPase, driven by pyrophosphate hydrolysis, provides the energetic impetus for polymerization. Its utilization by glycogen synthase, an enzyme under exquisite hormonal and allosteric control, ensures that glucose storage is tightly coupled to the organism's metabolic state. For researchers, understanding the intricate function and regulation of the UDP-glucose pathway is fundamental to deciphering the complexities of metabolic control and provides a wealth of opportunities for developing novel therapeutics against a spectrum of human diseases.

References

As a Senior Application Scientist, I have compiled the following list of authoritative sources to ground the technical claims and protocols described in this guide.

- UTP—glucose-1-phosphate uridylyltransferase - Wikipedia. en.wikipedia.org.

- Spectrophotometric Assay to Determine Glycogen Synthase Activity. jove.com.

- Regulation of glycogen synthesis – Metabolism of carbohydr

- Regulation Of Glycogen Synthesis And Breakdown - Principles Of Metabolic Regulation MCAT Wiki - MCAT Content - Jack Westin. jackwestin.com.

- Uridine diphosphate glucose - Wikipedia. en.wikipedia.org.

- Briefly outline the role of UDPG in glycogen biosynthesis. - Vaia. vaia.com.

- The roles of insulin and glucagon in the regulation of hepatic glycogen synthesis and turnover in humans - PMC. ncbi.nlm.nih.gov.

- CheKine™ Micro Glycogen synthase(GCS) Activity Assay Kit - Abbkine. abbkine.com.

- Allosteric regulation of glycogen synthase controls glycogen synthesis in muscle - PubMed. pubmed.ncbi.nlm.nih.gov.

- Udp-glucose Definition - Biological Chemistry II Key Term - Fiveable. fiveable.me.

- Glycogen Biosynthesis and Metabolism – Part 2. pressbooks.cc.ucf.edu.

- Glycogen synthase - Wikipedia. en.wikipedia.org.

- UDP-Glucose → Area → Sustainability. sustainability.stanford.edu.

- UDP-Glucose, Glycogen Synthesis and Breakdown - YouTube. youtube.com.

- UDPG: Maintaining the true nature of sugar - PMC - NIH. ncbi.nlm.nih.gov.

- 15.2: Glycogenesis - Biology LibreTexts. bio.libretexts.org.

-

Glycogen synthesis – Knowledge and References - Taylor & Francis. .

- 15: Glucose, Glycogen, and Their Metabolic Regulation - Biology LibreTexts. bio.libretexts.org.

-

Glycogen-Glo Assay - Promega Corporation. .

-

UDP-Glucose: A Potential Signaling Molecule in Plants? - Frontiers. .

- UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancre

- Glucagon and regulation of glucose metabolism - American Physiological Society Journal. journals.physiology.org.

- Udp-Glucose | C15H24N2O17P2 | CID 8629 - PubChem - NIH. pubchem.ncbi.nlm.nih.gov.

- UDP-Glucose and Glycogen Elong

- Bioluminescent Assay for the Quantification of Cellular Glycogen Levels - PMC - NIH. ncbi.nlm.nih.gov.

- Bioluminescent Assay for the Quantification of Cellular Glycogen Levels | ACS Omega. pubs.acs.org.

- Insulin and glucagon: How they regulate blood sugar levels - MedicalNewsToday. medicalnewstoday.com.

Sources

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Insulin and glucagon: How they regulate blood sugar levels [medicalnewstoday.com]

- 3. vaia.com [vaia.com]

- 4. fiveable.me [fiveable.me]

- 5. aklectures.com [aklectures.com]

- 6. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 7. cdn.wou.edu [cdn.wou.edu]

- 8. UDPG: Maintaining the true nature of sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uridine diphosphate glucose - Wikipedia [en.wikipedia.org]

- 10. Udp-Glucose | C15H24N2O17P2 | CID 8629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Regulation of glycogen synthesis – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]

- 12. Glycogen synthase - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. jackwestin.com [jackwestin.com]

- 16. The roles of insulin and glucagon in the regulation of hepatic glycogen synthesis and turnover in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric regulation of glycogen synthase controls glycogen synthesis in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Spectrophotometric Assay to Determine Glycogen Synthase Activity [jove.com]

- 20. CheKine™ Micro Glycogen synthase(GCS) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 21. Glycogen-Glo Assay | Glycogen Assay Kit [promega.com]

- 22. Bioluminescent Assay for the Quantification of Cellular Glycogen Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. pnas.org [pnas.org]

- 26. Frontiers | UDP-Glucose: A Potential Signaling Molecule in Plants? [frontiersin.org]

Technical Guide: Preliminary Investigation of UDP-Glucose Partitioning in Plant Cell Wall Biosynthesis

Topic: Preliminary investigation of UDP-glucose in plant cell wall biosynthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Uridine diphosphate glucose (UDP-Glc) acts as the obligate high-energy glycosyl donor for the biosynthesis of cellulose (

For researchers initiating a preliminary investigation, the primary challenge is not detecting UDP-Glc, but resolving its metabolic partitioning . A static pool measurement is insufficient because UDP-Glc is channeled directly from Sucrose Synthase (SuSy) to Cellulose Synthase Complexes (CSCs), creating a local pool distinct from the bulk cytosolic concentration.

This guide outlines a self-validating workflow to characterize UDP-Glc availability and utilization, distinguishing between upstream supply constraints and downstream catalytic inhibition.

The Metabolic Framework: The "Push-Pull" Mechanism

To interpret experimental data, one must understand the thermodynamic "push" provided by SuSy and the competitive "pull" from competing pathways.

The Substrate Channeling Hypothesis

Unlike cytosolic UDP-glucose pyrophosphorylase (UGPase), which generates bulk UDP-Glc, SuSy associates directly with the plasma membrane and CSCs. This association channels UDP-Glc directly to the catalytic site of CESA proteins, mitigating product inhibition by UDP.

-

Implication: Disruption of the SuSy-CESA interaction (e.g., by specific herbicides) can halt cellulose synthesis even if bulk UDP-Glc levels remain high.

Pathway Visualization

The following diagram illustrates the competitive fate of UDP-Glc.

Figure 1: The UDP-Glucose metabolic hub. Note the direct channeling from SuSy to CESA, which bypasses the bulk cytosolic pool.

Module 1: Extraction and Quantification (Pool Size)

Objective: Determine the absolute abundance of UDP-Glc in plant tissue. Challenge: UDP-Glc is biologically unstable and prone to enzymatic hydrolysis during extraction.

Protocol: Chloroform-Methanol Quench & Extraction

This method is superior to perchloric acid extraction for nucleotide sugars as it prevents acid-catalyzed degradation.

-

Harvest & Quench:

-

Flash-freeze plant tissue (100–200 mg) in liquid nitrogen immediately upon harvest.

-

Rationale: Turnover of UDP-Glc occurs in seconds. Delay results in artifactual hydrolysis.

-

-

Homogenization:

-

Grind tissue to a fine powder in liquid nitrogen (Cryo-mill or mortar/pestle).

-

-

Extraction:

-

Add 1 mL Chloroform:Methanol (3:7 v/v) pre-cooled to -20°C.

-

Vortex vigorously and incubate at -20°C for 2 hours.

-

Add 400 µL ice-cold water (creating a phase split).

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Collect the upper aqueous phase (contains nucleotide sugars).

-

-

Solid Phase Extraction (SPE) Cleanup (Critical):

-

Use a Porous Graphitic Carbon (PGC) cartridge (e.g., Hypercarb).[2]

-

Why: Standard C18 cartridges do not retain polar nucleotide sugars effectively. PGC retains planar nucleotides, allowing salt removal.

-

Elute with 50% Acetonitrile + 0.1% TFA.

-

Quantification: LC-MS/MS vs. Enzymatic

| Feature | LC-MS/MS (Recommended) | Enzymatic (UGDH Assay) |

| Specificity | High (m/z transition 565 -> 323) | Moderate (NADH production) |

| Sensitivity | Nanomolar range | Micromolar range |

| Throughput | High | Medium |

| Interference | Minimal (with PGC column) | High (background NADH oxidases) |

Validation Check: Spike a known amount of non-endogenous UDP-sugar (e.g., UDP-GlcNAc if not studying glycosylation) into the extraction buffer to calculate recovery rates (target >80%).

Module 2: Biosynthetic Capacity (In Vitro Activity)

Objective: Determine if the machinery (CESA/CalS) is functional, independent of substrate supply. Method: Microsomal membrane preparation with radiolabeled substrate.

Microsome Isolation

-

Homogenize tissue in High-Sucrose Buffer (50 mM HEPES pH 7.5, 0.4 M sucrose, protease inhibitors).

-

Note: High sucrose preserves vesicle integrity.

-

-

Centrifuge at 3,000 x g (remove debris) and then 100,000 x g (pellet microsomes).

-

Resuspend pellet in assay buffer (50 mM Tris-HCl pH 7.5, 2 mM MgCl₂).

The Differential Solubility Assay

To distinguish Cellulose (insoluble) from Callose (acid-soluble/alkali-soluble), use the Updegraff method .

-

Reaction:

-

Incubate microsomes with 1 mM UDP-Glc + 0.5 µCi UDP-[¹⁴C]-Glucose.

-

Add activators: c-di-GMP (for bacterial cellulose) or Sterol Glucoside (primers for plants).

-

Incubate at 25°C for 30–60 mins.

-

-

Termination:

-

Stop reaction with 70% Ethanol.

-

-

Differentiation (The "Updegraff" Step):

-

Wash pellet with water.[3]

-

Step A (Remove Callose/Matrix): Boil pellet in Acetic-Nitric Reagent (Acetic acid:Nitric acid:Water 8:1:2) for 30 mins.

-

Result: This hydrolyzes callose, hemicellulose, and proteins. Only crystalline cellulose remains.

-

Step B (Quantification): Filter the remaining material onto glass fiber filters and measure radioactivity via Scintillation Counting.

-

Self-Validating Control:

-

Include a parallel reaction with Isoxaben (specific CESA inhibitor). If signal does not decrease, the radioactivity is likely non-cellulosic background (e.g., callose or lipid conjugation).

Experimental Workflow Diagram

This flowchart guides the decision-making process based on preliminary results.

Figure 2: Diagnostic logic for resolving cell wall biosynthesis defects.

Data Interpretation & Pitfalls

The Cellulose-Callose Syndrome

A common artifact in preliminary investigations is the "Cellulose-Callose Syndrome." When plant cells are wounded or protoplasts are prepared, CESA activity often drops, and Callose Synthase activity spikes as a defense mechanism.

-

Indicator: If your "Cellulose" fraction is high but soluble in dilute alkali (1M NaOH), it is likely Callose, not Cellulose.

-

Correction: Always use the Acetic-Nitric acid wash to confirm crystallinity.

UDP Inhibition

UDP is a potent competitive inhibitor of CESA. In in vitro assays, UDP accumulates as UDP-Glc is consumed.

-

Solution: Ensure your assay buffer contains a UDP-regenerating system (e.g., Phosphoenolpyruvate + Pyruvate Kinase) or keep assay times short (<30 min) to measure initial velocity (

).

References

-

Amor, Y., Haigler, C. H., Johnson, S., Wainscott, M., & Delmer, D. P. (1995). A membrane-associated form of sucrose synthase and its potential role in synthesis of cellulose and callose in plants. Proceedings of the National Academy of Sciences, 92(20), 9353-9357. Link

-

Bar-Peled, M., & O'Neill, M. A. (2011). Plant nucleotide sugar formation, interconversion, and salvage by sugar nucleotide recycling. Annual Review of Plant Biology, 62, 127-155. Link

-

Brabham, C., Stork, J., & DeBolt, S. (2015). [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis.[4] Bio-protocol, 5(18).[4] Link

-

Pabst, M., et al. (2010). Nucleotide and nucleotide sugar analysis by liquid chromatography-electrospray ionization-mass spectrometry on surface-conditioned porous graphitic carbon.[5] Analytical Chemistry, 82(23), 9782-9788.[5] Link

-

Updegraff, D. M. (1969). Semimicro determination of cellulose in biological materials. Analytical Biochemistry, 32(3), 420-424. Link

-

Verma, D. P. S., & Hong, Z. (2001). Plant callose synthase complexes. Plant Molecular Biology, 47, 693-701. Link

Sources

- 1. A Novel UDP-Glucose Transferase Is Part of the Callose Synthase Complex and Interacts with Phragmoplastin at the Forming Cell Plate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

Uridine 5'-Diphosphoglucose Disodium Salt: The Metabolic Architect of Glycosylation and Purinergic Signaling

Executive Summary

Uridine 5'-diphosphoglucose (UDP-Glc), specifically in its stable disodium salt form, is the premier activated glucosyl donor in eukaryotic metabolism.[1][2] For researchers and drug developers, this nucleotide sugar is not merely a metabolite; it is a critical reagent for investigating protein quality control (QC) in biologics production, modulating glycogen synthase activity, and targeting the P2Y14 purinergic receptor in inflammatory diseases.

This technical guide synthesizes the physicochemical properties of the reagent with its application in high-fidelity enzymatic assays, metabolic engineering, and GPCR pharmacology.

Part 1: Chemical & Physical Core

Why the Disodium Salt?

Endogenous UDP-Glc exists as a labile dianion at physiological pH. For research applications, the disodium salt (UDP-Glc[2]·2Na) is the standard formulation due to enhanced stability and solubility compared to the free acid.

| Property | Specification | Practical Implication |

| Formula | The sodium counterions neutralize the pyrophosphate bridge, preventing acid-catalyzed hydrolysis.[2] | |

| MW | ~610.27 g/mol | Essential for calculating precise molarity in kinetic assays ( |

| Solubility | >50 mg/mL ( | Highly soluble; stock solutions (e.g., 100 mM) should be aliquoted to avoid freeze-thaw cycles.[2] |

| Stability | Hygroscopic; -20°C | Critical: Spontaneous hydrolysis occurs at pH < 3.0 or > 10.[2]0. Always buffer to pH 7.0–8.[2]0. |

Part 2: The Metabolic Hub (Biosynthesis & Interconversion)

UDP-Glc sits at the crossroads of carbohydrate metabolism. It is synthesized from Glucose-1-Phosphate (G1P) and UTP by UDP-glucose pyrophosphorylase (UGP2/GalU) .[2] From here, it diverges into three critical pathways relevant to drug discovery:

-

Glycogen Synthesis: The direct substrate for Glycogen Synthase.[3][4]

-

Glycosylation: The donor for glucosyltransferases (e.g., UGGT).[2][5]

-

Epimerization: Precursor to UDP-Galactose (via GalE) and UDP-Glucuronic Acid (via UDP-Glc Dehydrogenase).[2]

Visualization: The UDP-Glucose Metabolic Hub

Figure 1: The central role of UDP-Glucose in diverting carbon flux toward storage, structural glycans, or detoxification.[2]

Part 3: The "Killer App" – ER Quality Control & Biologics

For biopharmaceutical development (e.g., monoclonal antibodies), UDP-Glc is the fuel for the Calnexin/Calreticulin Cycle . This quality control system ensures that only properly folded proteins exit the Endoplasmic Reticulum (ER).[2][6]

The Mechanism[4][5][7][8][9][10]

-

Recognition: The enzyme UGGT (UDP-glucose:glycoprotein glucosyltransferase) acts as a folding sensor.[2][5][7][8] It recognizes hydrophobic patches on misfolded glycoproteins.[5][9]

-

Reglucosylation: UGGT transfers a glucose residue from UDP-Glc to the N-linked glycan (

).[2][8] -

Retention: The monoglucosylated protein binds to Calnexin/Calreticulin (lectin chaperones), preventing premature exit and allowing another attempt at folding.[2][7][9]

Experimental Insight: In cell-free translation systems or CHO cell engineering, supplementing UDP-Glc or overexpressing UGP2 can enhance the yield of correctly folded, soluble recombinant proteins.

Visualization: The Calnexin/Calreticulin Cycle

Figure 2: The UGGT-driven quality control cycle. UDP-Glucose is the obligatory substrate for reglucosylating misfolded proteins.

Part 4: Pharmacology – The P2Y14 Receptor

Beyond metabolism, extracellular UDP-Glc is a potent damage-associated molecular pattern (DAMP) and agonist for the P2Y14 receptor , a G-protein coupled receptor (GPCR) involved in immune regulation.[2][10]

-

Mechanism: UDP-Glc binds P2Y14

-

Therapeutic Relevance: P2Y14 antagonists are in development for asthma, sterile inflammation, and diabetes.

-

Assay Note: When screening P2Y14 ligands, use UDP-Glc disodium salt as the reference agonist (

nM).[2] Ensure the assay buffer is free of ecto-nucleotidases (e.g., NPPs) that hydrolyze the agonist.[2]

Part 5: Analytical Methodologies

Protocol A: Ion-Pair Reversed-Phase HPLC (IP-RP)

Separating UDP-Glc from its epimer UDP-Galactose is analytically challenging due to their structural similarity (C4 epimers).[2] Standard C18 columns often fail.

System: Agilent 1100/1200 or equivalent.

Column: Inertsil ODS-3 or Kinetex C18 (

| Component | Composition | Purpose |

| Mobile Phase A | 0.1 M | TBAP (Tetrabutylammonium phosphate) acts as the ion-pairing agent to retain anionic nucleotides.[2] |

| Mobile Phase B | 70% Buffer A / 30% Methanol | Methanol modulates elution strength.[2] |

| Gradient | Isocratic (95% A / 5% B) or shallow gradient | Ensures separation of UDP-Glc ( |

Self-Validation Step: Inject a mixed standard of UDP-Glc and UDP-Gal. If peaks merge, lower the % Methanol or decrease column temperature to 25°C.

Protocol B: One-Pot Enzymatic Synthesis

For generating isotopically labeled UDP-Glc or derivatives.

Reagents:

-

UTP (10 mM)[2]

-

Enzyme: Recombinant GalU (UDP-glucose pyrophosphorylase).[2]

-

Inorganic Pyrophosphatase (IPP) – Crucial addition.[2]

Workflow:

-

Mix: Buffer (50 mM Tris-HCl, pH 8.0, 10 mM

) + Substrates. -

Add Enzymes: GalU (1 U/mL) + IPP (5 U/mL).

-

Reaction: Incubate at 37°C for 30–60 mins.

-

Why IPP? The GalU reaction produces pyrophosphate (

).[2] Accumulation of

Part 6: References

-

Chambers, J. K., et al. (2000).[2][13] A G protein-coupled receptor for UDP-glucose.[10][13] Journal of Biological Chemistry, 275(15), 10767-10771.[2] Link

-

Hebert, D. N., & Molinari, M. (2007).[2] In and out of the ER: protein folding, quality control, degradation, and related human diseases.[6] Physiological Reviews, 87(4), 1377-1408.[2] Link[2]

-

Kochanowski, N., et al. (2006).[2] Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC. Glycobiology, 16(5), 197-202.[2] Link[2]

-

Lazarowski, E. R., & Harden, T. K. (2015).[2] UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation. Molecular Pharmacology, 88(1), 151-160.[2] Link

-

Rocha-Perugini, V., et al. (2020).[2] UDP-glucose:glycoprotein glucosyltransferase 1 (UGGT1) promotes substrate solubility in the endoplasmic reticulum.[2][6] Molecular Biology of the Cell. Link[2]

Sources

- 1. Uridine 5'-diphosphoglucose disodium salt | 28053-08-9 [chemicalbook.com]

- 2. Uridine 5 -diphosphoglucose, 28053-08-9, Sigma-Aldrich [sigmaaldrich.com]

- 3. aklectures.com [aklectures.com]

- 4. cdn.wou.edu [cdn.wou.edu]

- 5. Glycoword | Glycoforum [glycoforum.gr.jp]

- 6. molbiolcell.org [molbiolcell.org]

- 7. pnas.org [pnas.org]

- 8. The UDP-glucose: glycoprotein glucosyltransferase (UGGT), a key enzyme in ER quality control, plays a significant role in plant growth as well as biotic and abiotic stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UGGT - Wikipedia [en.wikipedia.org]

- 10. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. scispace.com [scispace.com]

- 13. Identification of a carbohydrate recognition motif of purinergic receptors | eLife [elifesciences.org]

UDP-glucose involvement in the formation of glycoproteins and glycolipids

An In-Depth Technical Guide on Glycoprotein and Glycolipid Biosynthesis

Executive Summary

UDP-Glucose (UDP-Glc) is not merely a metabolic intermediate; it is the obligate donor substrate driving the structural maturation of the secretory proteome and the lipidome. For researchers in glycobiology and drug development, understanding the partitioning of UDP-Glc between the Endoplasmic Reticulum (ER) and Golgi apparatus is critical. This guide dissects the dual role of UDP-Glc: first, as a "folding sensor" substrate in the ER Quality Control (ERQC) of N-linked glycoproteins, and second, as the rate-limiting precursor for glycosphingolipids (GSLs) in the Golgi.[1] We provide actionable protocols for enzymatic validation and map the therapeutic landscape of glucosyltransferase inhibition.

Mechanistic Foundations: The Donor Economy

UDP-Glc is synthesized in the cytosol by UDP-glucose pyrophosphorylase (UGPase). However, its primary glycosylation targets reside within the lumen of the secretory pathway. This necessitates a strict transport mechanism via Nucleotide Sugar Transporters (NSTs), specifically the SLC35 family in mammals.

-

Cytosolic Pool: Drives glycogen synthesis and metabolic flux.

-

ER Lumen Pool: Substrate for UGGT1 (UDP-glucose:glycoprotein glucosyltransferase 1) and POGLUT1 (Protein O-glucosyltransferase 1).

-

Golgi Lumen Pool: Substrate for UGCG (UDP-glucose ceramide glucosyltransferase).

Critical Insight for Drug Developers: The compartmentalization of UDP-Glc means that therapeutic targeting of specific glycosylation events (e.g., inhibiting GSL synthesis in cancer) requires enzymes with distinct topological localizations, offering a layer of selectivity often overlooked.

The ER Quality Control (ERQC) Cycle: UGGT as the Folding Sensor

The most sophisticated application of UDP-Glc occurs in the ER.[1][2] Here, the enzyme UGGT1 acts as a "conformation sensor."[3] Unlike most glycosyltransferases that recognize a specific peptide sequence, UGGT1 recognizes hydrophobic patches on near-native molten globule intermediates of glycoproteins.

The Mechanism[1][2][3][4][5]

-

Trimming: Nascent N-linked glycans (Glc3Man9GlcNAc2) are trimmed by Glucosidases I and II to Man9GlcNAc2.

-

Sensing: If the protein is misfolded, UGGT1 recruits UDP-Glc to re-add a single glucose residue (forming Glc1Man9GlcNAc2).[2][6]

-

Retention: This monoglucosylated epitope is the high-affinity ligand for the lectin chaperones Calnexin (CNX) and Calreticulin (CRT) , which retain the protein in the ER and recruit ERp57 for disulfide bond isomerization.[2]

-

Release: Glucosidase II removes the glucose.[3][6] If the protein is folded, it exits; if not, UGGT1 reglucosylates it.[1][2][6]

Key Reference: The role of UGGT1 as a gatekeeper is foundational to understanding Congenital Disorders of Glycosylation (CDG) and protein folding diseases [1, 2].

Visualization: The UGGT1-Driven Calnexin Cycle

Caption: The UGGT1 cycle utilizes UDP-Glucose to tag misfolded proteins, enforcing ER retention via Calnexin/Calreticulin.

Glycosphingolipid Biosynthesis: The UGCG Gateway

In the Golgi apparatus, UDP-Glc drives the formation of glycolipids. The enzyme UGCG (Glucosylceramide Synthase) catalyzes the transfer of glucose to ceramide.

-

Reaction: Ceramide + UDP-Glc

Glucosylceramide (GlcCer) + UDP.[7][8] -

Significance: GlcCer is the precursor for >300 complex GSLs (gangliosides, globosides).[8]

-

Pathology Link: Overexpression of UGCG is a hallmark of Multidrug Resistance (MDR) in cancer. UGCG converts pro-apoptotic ceramide into GlcCer, thereby preventing cell death and altering membrane composition to support drug efflux pumps like P-gp [4].

Visualization: The Ceramide-Glucosylceramide Axis

Caption: UGCG converts apoptotic Ceramide into GlcCer using UDP-Glc, a critical step in GSL synthesis and cancer drug resistance.[8][9][10]

Experimental Methodologies: Validating Glucosyltransferase Activity[2][6][14][15][16]

For drug development professionals, quantifying the activity of UGGT1 or UGCG is essential for screening inhibitors. Below are two validated protocols: the Bioluminescent UDP Detection Assay (High Throughput) and the Radioactive Transfer Assay (Gold Standard).

Protocol A: Bioluminescent UDP-Glo™ Assay (High-Throughput)

Principle: Glycosyltransferases release UDP as a byproduct.[11] This assay converts released UDP to ATP, which generates light via luciferase.[12][11]

Workflow:

-

Reaction Assembly:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl2 (essential cofactor).

-

Acceptor: 50 µM Ceramide (for UGCG) or Denatured Thyroglobulin (for UGGT).

-

Donor: 100 µM UDP-Glucose.

-

Enzyme: Purified Recombinant UGCG or UGGT1.

-

Volume: 25 µL in a white 96-well plate.

-

-

Incubation: 37°C for 60 minutes.

-

Detection: Add 25 µL UDP-Glo™ Detection Reagent (Promega).

-

Reading: Incubate 60 min at RT; measure luminescence on a plate reader.

-

Data Analysis: Interpolate UDP concentration from a standard curve (0–25 µM UDP).

Why this works: It is non-radioactive and universal for any UDP-utilizing enzyme [7, 8].

Protocol B: [14C]-UDP-Glucose Transfer Assay (Gold Standard)

Principle: Direct measurement of radiolabeled glucose transfer to the acceptor.

| Step | Action | Technical Note |

| 1. Mix | Combine 0.2 µCi UDP-[14C]Glucose, 100 µM unlabeled UDP-Glc, Acceptor, and Enzyme. | Specific activity must be calculated for kinetics. |

| 2. Incubate | 30 min at 37°C. | Ensure linear range of the enzyme. |

| 3. Stop | For Glycolipids: Add Chloroform:Methanol (2:1). For Glycoproteins: Add 10% Trichloroacetic acid (TCA). | Differential precipitation separates lipid vs. protein products. |

| 4. Wash | Lipids: Wash organic phase with water to remove free UDP-Glc. Proteins: Wash TCA pellet with ethanol. | Critical to remove unreacted donor background. |

| 5. Count | Scintillation counting of the organic phase (lipids) or pellet (proteins). | Yields pmol product formed/min/mg protein. |

Therapeutic Implications

The modulation of UDP-Glc dependent pathways is a fertile ground for therapeutic intervention.

-

Substrate Reduction Therapy (SRT):

-

Target: UGCG (Golgi).[8]

-

Drugs: Miglustat, Eliglustat.

-

Mechanism: Inhibits the transfer of glucose to ceramide. Used in Lysosomal Storage Disorders (Gaucher disease) to lower the burden of accumulating GSLs [4, 6].

-

Emerging Use: Sensitizing MDR cancers to chemotherapy by preventing the Ceramide

GlcCer conversion, thereby enforcing ceramide-induced apoptosis [4].

-

-

Notch Signaling Modulation:

-

Target: POGLUT1 (ER).[13]

-

Mechanism: POGLUT1 adds O-glucose to Notch EGF repeats.[14] This is essential for Notch trafficking and signaling.

-

Implication: Mutations in POGLUT1 cause Dowling-Degos disease. Inhibitors could potentially dampen aberrant Notch signaling in T-cell acute lymphoblastic leukemia (T-ALL) [9, 11].

-

References

-

The UDP-glucose: glycoprotein glucosyltransferase (UGGT), a key enzyme in ER quality control . CORE. 2[15]

-

UDP-glucose:glycoprotein glucosyltransferase (UGGT1) promotes substrate solubility in the endoplasmic reticulum . Molecular Biology of the Cell. 15[15]

-

The UDP-glucose ceramide glycosyltransferase (UGCG) and the link to multidrug resistance protein 1 (MDR1) . PMC (NIH). 8

-

Targeted UDP-glucose ceramide glucosyltransferase stable overexpression induces a metabolic switch . Frontiers. 16

-

Inhibitors of glucosylceramide synthase - Glycoscience Protocols . NCBI. 7

-

UDP-Glo™ Glycosyltransferase Assay Technical Manual . Promega Corporation.[12] 11

-

Protocol for the measurement of UDP-glycosyltransferase activity . Thermo Fisher Scientific. 17[15]

-

Assay of protein O-glucosyltransferase 1 (POGLUT1) glycosyltransferase activity . NCBI. 18

-

Role of N-linked oligosaccharide recognition, glucose trimming, and calnexin in glycoprotein folding . PNAS. 19

-

Multiple roles for O-glycans in Notch signalling . Albert Einstein College of Medicine. 13

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. The role of UDP-Glc:glycoprotein glucosyltransferase 1 in the maturation of an obligate substrate prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycoword | Glycoforum [glycoforum.gr.jp]

- 6. UGGT - Wikipedia [en.wikipedia.org]

- 7. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The UDP-glucose ceramide glycosyltransferase (UGCG) and the link to multidrug resistance protein 1 (MDR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reduced UDP-glucose Levels Are Associated with P-glycoprotein Over-expression in L1210 Cells and Limit Glucosylceramide Synthase Activity | Anticancer Research [ar.iiarjournals.org]

- 10. WikiGenes - UGCG - UDP-glucose ceramide glucosyltransferase [wikigenes.org]

- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 12. worldwide.promega.com [worldwide.promega.com]

- 13. einsteinmed.edu [einsteinmed.edu]

- 14. Department of Biochemistry - Glyco-science World [w3pharm.u-shizuoka-ken.ac.jp]

- 15. molbiolcell.org [molbiolcell.org]

- 16. Frontiers | Targeted UDP-glucose ceramide glucosyltransferase stable overexpression induces a metabolic switch improving cell performance at high cell density [frontiersin.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Assay of protein O-glucosyltransferase 1 (POGLUT1) glycosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

UDP-Glucose: The Activated Glycosyl Donor in Biochemistry and Drug Development

This guide provides a comprehensive technical analysis of UDP-glucose, focusing on its thermodynamic activation, metabolic versatility, and emerging roles in pharmacology.[1]

Executive Summary

Uridine diphosphate glucose (UDP-glucose) represents the quintessential "activated" sugar in cellular metabolism. By coupling the anomeric carbon of glucose to a nucleoside diphosphate moiety, biological systems create a high-energy donor capable of driving thermodynamically unfavorable glycosylation reactions. For researchers and drug developers, UDP-glucose is not merely a metabolic intermediate; it is a critical node connecting energy metabolism (glycogen), detoxification (glucuronidation via downstream metabolites), and purinergic signaling (P2Y14 receptor). This guide dissects the mechanistic basis of this activation, its application in Phase II drug metabolism, and protocols for its quantification.

The Biochemistry of Activation

Thermodynamic Rationale

Free glucose is metabolically inert regarding glycosidic bond formation. To attach glucose to a growing polymer (like glycogen) or a lipophilic drug, the cell must first "activate" the C1 position.

UDP-glucose serves this function by retaining a high-energy ester linkage between the C1 hydroxyl of glucose and the

Thermodynamic Comparison:

| Reaction Type |

Biosynthesis and Irreversibility

The synthesis of UDP-glucose is catalyzed by UDP-glucose pyrophosphorylase (UGPase) .

Crucially, the

This coupling ensures the rapid removal of product, driving UDP-glucose synthesis to completion via Le Chatelier’s principle.

Figure 1: Thermodynamic coupling in UDP-glucose biosynthesis. The hydrolysis of PPi provides the exergonic pull for the pathway.[2]

The UDP-Glucose Axis in Drug Development

For drug development professionals, UDP-glucose is relevant in two distinct contexts: as a precursor for Phase II metabolism and as a ligand for G-protein coupled receptors (GPCRs).

Precursor to Phase II Conjugation (Glucuronidation)

While UDP-glucose itself donates glucose, its oxidized derivative, UDP-glucuronic acid (UDP-GlcA) , is the cofactor for UDP-glucuronosyltransferases (UGTs) .[3][4] UGTs are the primary enzymes responsible for the clearance of xenobiotics, comprising ~35% of all Phase II drug metabolism.[1][3]

-

Mechanism: UGTs catalyze the transfer of glucuronic acid from UDP-GlcA to a nucleophilic functional group (OH, COOH, NH2, SH) on the drug molecule.[3][4]

-

Clinical Relevance: Polymorphisms in UGTs (e.g., UGT1A1) can lead to severe toxicity in drugs like Irinotecan.

P2Y14 Receptor Signaling

UDP-glucose is an extracellular agonist for the P2Y14 receptor , a GPCR expressed on immune cells (neutrophils, T-cells) and glial cells.

-

Signaling: Activation of P2Y14 couples to

proteins, inhibiting adenylyl cyclase and modulating chemotaxis. -

Therapeutic Target: P2Y14 antagonists are currently under investigation for treating asthma, inflammation, and neuropathic pain.

Figure 2: Divergent roles of UDP-Glucose in pharmacokinetics (top) and pharmacodynamics (bottom).

Experimental Protocols

Reliable quantification of UDP-glucose is essential for metabolic profiling. Two primary methods are recommended based on the equipment available: HPLC (High-Performance Liquid Chromatography) for specificity, and Enzymatic Coupled Assays for throughput.

Protocol A: HPLC Quantification (Gold Standard)

This method separates UDP-glucose from other nucleotides (UDP, UTP, AMP) using anion-exchange chromatography.

-

Sample Preparation:

-

Homogenize tissue (approx. 50-100 mg) in ice-cold 0.6 M perchloric acid to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Neutralize supernatant with 2 M

to pH 6.5–7.0. -

Filter through 0.22 µm membrane.

-

-

Chromatography Conditions:

-

Column: Dionex CarboPac PA10 (or equivalent strong anion exchange).

-

Mobile Phase A: 1 mM NaOH.

-

Mobile Phase B: 1 mM NaOH + 1 M Sodium Acetate.

-

Gradient: 0-100% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.[5]

-

-

Detection:

-

UV Absorbance at 262 nm (specific for the uracil ring).

-

Quantify against a standard curve of pure UDP-glucose (Sigma-Aldrich).

-

Protocol B: Enzymatic Coupled Assay (Spectrophotometric)

This assay utilizes UDP-glucose dehydrogenase (UGDH) to oxidize UDP-glucose, reducing

Reaction Principle:

-

Reagents:

-

Glycine buffer (0.1 M, pH 8.7).

- (3 mM).

-

UDP-glucose dehydrogenase (0.02 units/mL, from bovine liver).

-

-

Procedure:

-

Calculation:

- .

-

Use Beer-Lambert law (

). Note: 2 moles of NADH are produced per 1 mole of UDP-glucose.

References

-

Thermodynamics of UDP-Glucose Hydrolysis Frey, P. A., & Arabshahi, A. (1995). Standard free energy change for the hydrolysis of the alpha, beta-phosphoanhydride bridge in ATP, ADP, and other nucleoside 5'-triphosphates. Biochemistry.

-

UDP-Glucose Pyrophosphorylase Mechanism Soo, P. C., et al. (2010). Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase. Journal of Biological Chemistry.

-

UDP-Glucuronosyltransferases (UGTs) in Drug Metabolism Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013).[4][8] The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology.

-

P2Y14 Receptor Signaling Chambers, J. K., et al. (2000). A G protein-coupled receptor for UDP-glucose.[9][10] Journal of Biological Chemistry.

-

HPLC Quantification of UDP-Sugars Lazarowski, E. R., et al. (2003).[11] Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography.[7][11][12] Analytical Biochemistry.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. vaia.com [vaia.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]

- 5. HPLC Determination of Uridine Diphospate Glucose on Newcrom BH | SIELC Technologies [sielc.com]

- 6. Cloning, Expression and Characterization of UDP-Glucose Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]

- 11. Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of UDP-Glucose

Introduction: The Central Role of UDP-Glucose in Cellular Metabolism

Uridine diphosphate glucose (UDP-Glc) is a pivotal nucleotide sugar that stands at the crossroads of carbohydrate metabolism in virtually all living organisms.[1][2] It serves as the activated form of glucose, acting as a fundamental precursor for the biosynthesis of glycogen, glycoproteins, glycolipids, and proteoglycans.[1][3] Given its central role, the accurate quantification of UDP-Glc is critical for researchers in fields ranging from metabolic diseases and cancer biology to drug development and biotechnology.[4] This application note provides a detailed, field-proven protocol for the robust analysis of UDP-glucose using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection, a method renowned for its reliability and accessibility.

Principle of the Method: Ion-Pair Reversed-Phase Chromatography

The analysis of highly polar and anionic molecules like UDP-glucose on traditional reversed-phase columns presents a significant challenge due to their limited retention.[5][6] To overcome this, our primary protocol employs ion-pair reversed-phase HPLC. This technique introduces an ion-pairing reagent into the mobile phase, which possesses a hydrophobic "tail" and a positively charged "head." This reagent dynamically associates with the negatively charged phosphate groups of UDP-glucose. This interaction effectively neutralizes the charge and adds hydrophobic character to the analyte, thereby increasing its retention on a nonpolar C18 stationary phase.[7][8] Elution is then achieved by a gradient of an organic solvent, such as acetonitrile, which disrupts these hydrophobic interactions.

While IP-RP-HPLC is the focus of this note, other viable techniques include:

-

Anion-Exchange Chromatography (AEX): Separates molecules based on their net negative charge.[4][9]

-

Porous Graphitic Carbon (PGC) Chromatography: Offers unique selectivity for polar and structurally related compounds, though it can sometimes suffer from retention time instability.[5][10][11]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): An effective technique for retaining and separating very polar compounds.[5][12][13]

Metabolic Significance of UDP-Glucose

UDP-glucose is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase). It then serves as a donor of glucosyl units in a multitude of anabolic pathways. Its epimerization to UDP-galactose is crucial for lactose synthesis and protein glycosylation, while its oxidation to UDP-glucuronic acid is the first step in creating glycosaminoglycans and in detoxification pathways.

Caption: Central role of UDP-Glucose in major metabolic pathways.

Experimental Protocol: IP-RP-HPLC

Materials and Reagents

-

HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A robust, end-capped column is recommended for stability under ion-pairing conditions.

-

Chemicals:

-

UDP-glucose sodium salt (≥98% purity)

-

Tetrabutylammonium bisulfate (TBABs) or similar ion-pairing reagent

-

Potassium phosphate monobasic (KH₂PO₄)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

Water (HPLC grade or 18.2 MΩ·cm)

-

-

Filtration: 0.22 µm syringe filters (for samples and mobile phases).

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): 100 mM Potassium Phosphate (KH₂PO₄), 5 mM TBABs, pH 6.0.

-

Rationale: The phosphate buffer maintains a stable pH, which is crucial for consistent ionization of UDP-glucose and performance of the silica-based column. The ion-pairing reagent is essential for retaining the anionic UDP-glucose.

-

-

Mobile Phase B (Organic): 100% Acetonitrile.

-

Rationale: Acetonitrile is the strong solvent used to elute the analyte-ion pair complex from the hydrophobic stationary phase.

-

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve UDP-glucose in HPLC-grade water. Store at -20°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[14]

-

Working Standards: Prepare a series of dilutions (e.g., 1-100 µg/mL) from the stock solution using Mobile Phase A to construct a calibration curve.

Sample Preparation (from Cell Culture)

This protocol is optimized for extracting UDP-sugars from cellular matrices.

-

Cell Harvesting: Aspirate culture medium and wash ~1-5 million cells with ice-cold PBS.

-

Metabolic Quenching & Lysis: Immediately add 500 µL of ice-cold 0.6 M Perchloric Acid (PCA) to the cell pellet. Vortex vigorously for 30 seconds.

-

Rationale: PCA simultaneously stops all enzymatic activity, preserving the in vivo concentration of metabolites, and lyses the cells to release intracellular contents.

-

-

Incubation: Incubate on ice for 15 minutes.

-

Neutralization: Add potassium hydroxide (KOH) to neutralize the extract to pH 6.0-7.0 (use pH paper). This will precipitate perchlorate salts.

-

Rationale: Neutralization is critical before HPLC injection to prevent damage to the column and ensure proper chromatography.

-

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated salt and cell debris.

-

Filtration: Carefully collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC System Configuration and Method Parameters

The following table outlines the recommended starting conditions for the HPLC analysis.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Standard for reversed-phase and ion-pair chromatography. |

| Mobile Phase A | 100 mM KH₂PO₄, 5 mM TBABs, pH 6.0 | Provides buffering and the ion-pairing reagent for retention. |

| Mobile Phase B | 100% Acetonitrile | Elutes the analyte from the column. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity. |

| Detection | UV at 262 nm | The uridine moiety of UDP-glucose has a strong absorbance maximum near this wavelength.[15] |

| Injection Vol. | 10 µL | A standard volume; can be adjusted based on concentration. |

| Gradient | 0-2 min, 100% A; 2-15 min, 0-25% B; 15-17 min, 25-0% B; 17-25 min, 100% A | The gradient effectively elutes UDP-glucose while separating it from other sample components. The final hold re-equilibrates the column. |

Data Acquisition and Analysis

-

System Equilibration: Flush the column with the initial mobile phase conditions (100% A) for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve: Inject the series of working standards to generate a calibration curve of peak area versus concentration. Ensure the correlation coefficient (r²) is ≥ 0.995 for accurate quantification.

-

Sample Analysis: Inject the prepared samples.

-

Quantification: Identify the UDP-glucose peak in the sample chromatograms by comparing its retention time to that of the standards. Quantify the amount of UDP-glucose using the linear regression equation derived from the calibration curve.

Workflow Visualization

Caption: Overall experimental workflow for HPLC analysis of UDP-Glucose.

Troubleshooting Guide